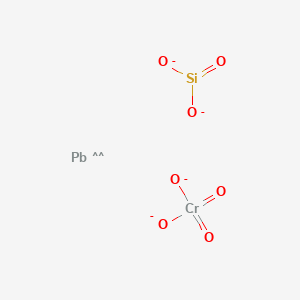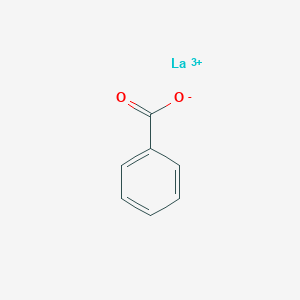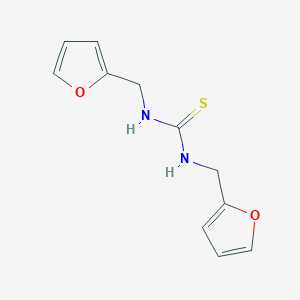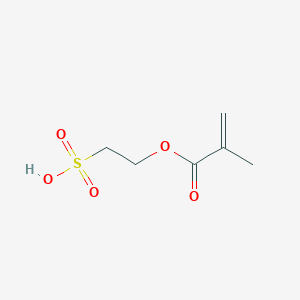
2-Sulfoethylmethacrylat
Übersicht
Beschreibung
2-Sulfoethyl methacrylate is a chemical compound with the molecular formula C6H10O5S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its high reactivity due to the presence of both a vinyl group and a sulfonic acid group, making it a valuable monomer in various polymerization processes .
Wissenschaftliche Forschungsanwendungen
2-Sulfoethyl methacrylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Sulfoethyl methacrylate (2-SEM) is a water-soluble monomer that is primarily used to introduce polar sites into polymer chains and confer shear stability to aqueous polymer dispersions . Its primary targets are the surfaces of various materials, including gold nanoparticles (AuNPs), where it forms a dense polymer layer .
Mode of Action
The compound’s mode of action involves the formation of a dense polymer layer on the surface of its targets. This is achieved through a process known as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . In this process, 2-SEM is polymerized with a disulfide initiator to decorate the particles with an anionic corona . This anionic corona can then be layered with other substances, such as branched polyethyeleneimine (PEI) and siRNA, by electrostatic interaction .
Biochemical Pathways
The biochemical pathways affected by 2-SEM are primarily related to the formation and stabilization of polymer dispersions . The compound’s highly reactive vinyl group and sulfonic acid group contribute to its ability to form stable emulsions in low concentrations .
Pharmacokinetics
Its use in biomedical applications suggests that it has suitable bioavailability and biocompatibility .
Result of Action
The result of 2-SEM’s action is the formation of a dense, stable polymer layer on the surface of its targets . In the context of biomedical applications, this can enhance the efficacy of therapeutics delivered via nanoparticulate carriers . For instance, AuNPs decorated with an anionic corona of 2-SEM have shown higher degrees of apoptosis and suppression of oncogene expression in a siRNA dose-dependent manner .
Action Environment
The action of 2-SEM can be influenced by various environmental factors. For instance, the efficiency of the SI-ATRP process can be affected by the presence of oxygen, which can act as a radical trap . Additionally, the compound’s stability and efficacy can be influenced by the pH and ionic strength of the solution . It’s also important to note that 2-SEM can cause severe skin burns and eye damage, and may cause an allergic skin reaction , indicating the need for appropriate safety measures when handling this compound.
Biochemische Analyse
Biochemical Properties
It is known that the compound is highly reactive This reactivity suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
It has been used in the formation of polymer dispersions, suggesting that it may interact with cellular structures
Molecular Mechanism
Given its reactivity, it may bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Temporal Effects in Laboratory Settings
It is known to exhibit excellent stability to shear and compounding
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Sulfoethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxyethanesulfonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Methacrylic acid+2-Hydroxyethanesulfonic acid→2-Sulfoethyl methacrylate+Water
Industrial Production Methods
In industrial settings, the production of 2-Sulfoethyl methacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfoethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Addition: The vinyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under mild conditions.
Addition: Electrophiles such as halogens can add to the vinyl group in the presence of catalysts.
Major Products Formed
Polymerization: Polymers and copolymers with enhanced mechanical and chemical properties.
Substitution: Sulfonate esters or amides.
Addition: Halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic acid: Lacks the sulfonic acid group, making it less reactive in ionic interactions.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a sulfonic acid group, leading to different reactivity and applications.
Sodium 2-sulfoethyl methacrylate: The sodium salt form, which is more soluble in water and used in different applications
Uniqueness
2-Sulfoethyl methacrylate is unique due to the combination of a highly reactive vinyl group and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile monomer for the synthesis of advanced materials .
Eigenschaften
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMZQXXPOLCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29382-27-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044775 | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10595-80-9 | |
| Record name | Sulfoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-SULFOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
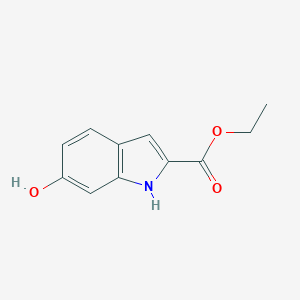
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
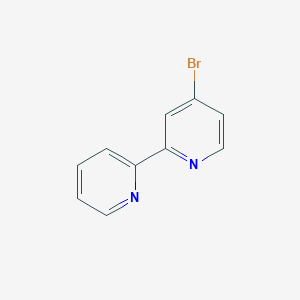


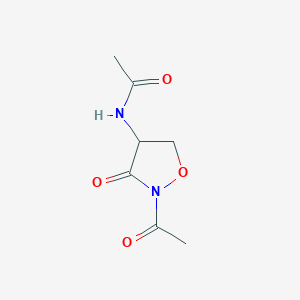
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
